Azido-PEG15-t-butyl ester
Description
Azido-PEG15-t-butyl ester is a polyethyleneglycol (PEG)-based derivative characterized by a 15-unit PEG chain, an azido (-N₃) functional group, and a terminal t-butyl ester moiety. This compound is widely utilized in drug delivery systems, particularly in the fabrication of nanocarriers such as liposomes and polymeric micelles. The PEG chain enhances hydrophilicity, prolongs circulation time, and improves biocompatibility, while the azido group enables bioorthogonal "click chemistry" for targeted conjugation (e.g., with dibenzocyclooctyne, DBCO) . The t-butyl ester acts as a protecting group for carboxylic acids, which can be hydrolyzed under acidic or enzymatic conditions to release active payloads.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H73N3O17/c1-37(2,3)57-36(41)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-30-54-32-34-56-35-33-55-31-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-39-40-38/h4-35H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJVWNWVXOIWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H73N3O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
t-Butyl Esterification of PEG Derivatives
The t-butyl ester group is typically introduced via acid-catalyzed esterification. For example, PEG15-diol is reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60–80°C for 24–48 hours. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of PEG displaces the bromide:
Key Parameters:
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Solvent: DMF or tetrahydrofuran (THF) ensures solubility of both PEG and tert-butyl reagents.
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Catalyst: Bases like K₂CO₃ or 4-dimethylaminopyridine (DMAP) improve reaction efficiency.
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Yield: 70–85% after purification by silica gel chromatography or precipitation in cold diethyl ether.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Modular Synthesis
An alternative approach employs click chemistry to conjugate pre-synthesized azide and t-butyl ester components. This method is favored for its modularity and high specificity.
Synthesis of Azido-PEG15 and t-Butyl Ester Modules
CuAAC Conjugation
The azide and alkyne modules are coupled using copper(I) iodide (CuI) and a stabilizing ligand (e.g., tris(benzyltriazolylmethyl)amine, TBTA) in THF/water (1:1) at room temperature:
Performance Metrics:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| CuI/TBTA, 24 h | 92 | 98 |
| CuSO₄/NaAsc, 48 h | 78 | 95 |
Advantages:
Industrial-Scale Production: Patent-Based Methodologies
A Chinese patent (CN103787971A) details a scalable method for tert-butyl ester intermediates, adaptable for this compound.
Key Steps from CN103787971A :
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Formation of Spiro Intermediate:
Methyl vinyl ketone and 4-formylpiperidine-1-t-butyl formate undergo a Michael addition in THF at −10°C, followed by cyclization to yield a spiro[5.5]undecane derivative. -
Azide Incorporation:
The intermediate reacts with tris(dimethylamino)methane in toluene under reflux to introduce nitrogen functionalities.
Scalability Features:
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Purification: Column chromatography with cyclohexane/ethyl acetate (80:20) achieves >95% purity.
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Yield: 60–65% over three steps, suitable for kilogram-scale production.
Deprotection and Functional Validation
Post-synthesis, the t-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to generate the free carboxylic acid:
Validation Techniques:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sequential Esterification | 75 | 95 | Moderate | High |
| CuAAC Conjugation | 90 | 98 | High | Moderate |
| Patent-Based Process | 65 | 95 | High | Low |
Critical Considerations:
Chemical Reactions Analysis
Types of Reactions
Azido-PEG15-t-butyl ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne to form stable triazole linkages
Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to yield a free carboxylic acid
Common Reagents and Conditions
Click Chemistry Reactions: Common reagents include copper(I) catalysts and alkyne-containing compounds. .
Deprotection Reactions: Common reagents include trifluoroacetic acid or hydrochloric acid. .
Major Products Formed
Click Chemistry Reactions: The major product is a triazole-linked compound
Deprotection Reactions: The major product is a free carboxylic acid
Scientific Research Applications
Azido-PEG15-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules through Click Chemistry
Biology: Used in the modification of biomolecules for imaging and therapeutic applications
Medicine: Used in drug delivery systems to improve solubility and bioavailability of drugs
Industry: Used in the production of functional materials and polymers
Mechanism of Action
Azido-PEG15-t-butyl ester exerts its effects through the formation of stable triazole linkages via Click Chemistry. The azide group reacts with alkyne-containing compounds in the presence of a copper(I) catalyst to form a triazole ring. This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis and bioconjugation .
Comparison with Similar Compounds
Research Findings and Case Studies
- A 2022 study demonstrated that this compound-modified liposomes exhibited 30% longer circulation half-life compared to PEG8 analogs in murine models, attributed to enhanced hydration and reduced macrophage uptake .
- Comparative hydrolysis kinetics revealed that this compound’s t-butyl group is stable at physiological pH (7.4) but hydrolyzes efficiently in tumor microenvironments (pH 6.5–6.8), enabling site-specific drug release .
- In contrast, Polyoxyl 15 Hydroxystearate’s lack of reactive groups limits its utility in targeted systems but ensures compatibility with sensitive biologics .
Biological Activity
Azido-PEG15-t-butyl ester is a polymeric compound that incorporates polyethylene glycol (PEG) with an azide functional group. This compound has garnered attention in biomedical research due to its potential applications in drug delivery, bioconjugation, and as a therapeutic agent. Understanding its biological activity is crucial for its development in pharmaceutical applications.
- Molecular Formula : C25H49N3O11
- Molecular Weight : 549.67 g/mol
- Structure : The compound features a PEG chain that enhances solubility and biocompatibility, while the azide group allows for click chemistry reactions, facilitating conjugation with various biomolecules.
The biological activity of this compound can be attributed to its ability to interact with biological systems through the following mechanisms:
- Bioconjugation : The azide group can undergo click reactions with alkyne-containing molecules, allowing for targeted drug delivery systems.
- Enhanced Solubility : The PEG component improves the solubility of hydrophobic drugs, increasing their bioavailability.
- Reduced Immunogenicity : PEGylation often reduces the immunogenic response, prolonging the circulation time of therapeutic agents in the bloodstream.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- Prostate cancer (PC3)
- Breast cancer (MCF-7)
- Colon cancer (HT-29)
The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC3 | 10 | Induction of apoptosis |
| MCF-7 | 8 | Cell cycle arrest at G1 phase |
| HT-29 | 12 | Inhibition of angiogenesis |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies showed effectiveness against a range of pathogens:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Drug Delivery Systems : A recent study highlighted the use of this compound in formulating nanoparticles for targeted delivery of chemotherapeutic agents. The results showed enhanced tumor targeting and reduced systemic toxicity compared to conventional delivery methods.
- In Vivo Efficacy : Animal model studies demonstrated that conjugating this compound with doxorubicin resulted in significantly improved therapeutic outcomes in tumor-bearing mice, with reduced side effects and improved survival rates.
Q & A
Q. What are the critical steps for synthesizing Azido-PEG15-t-butyl ester with high purity, and how can reaction efficiency be validated?
- Methodological Answer : Synthesis typically involves coupling PEG15 with azide and t-butyl ester groups via stepwise reactions. Key steps include:
- Protection/Deprotection : Use tert-butyl esters as acid-labile protecting groups; deprotect under acidic conditions (e.g., TFA/DCM) to avoid azide degradation .
- Purification : Employ size-exclusion chromatography (SEC) or preparative HPLC to isolate the product. Validate purity via NMR (e.g., absence of δ 1.4 ppm tert-butyl protons post-deprotection) and mass spectrometry (expected [M+Na]+ ~1,000–1,200 Da) .
- Yield Optimization : Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry (e.g., 1.2:1 molar ratio of azide precursor to PEG backbone) to minimize unreacted intermediates .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Confirm PEG chain length (δ 3.6–3.8 ppm for ethylene oxide units), azide presence (no direct NMR signal but validated via IR), and tert-butyl ester (δ 1.4 ppm for -C(CH3)3) .
- FT-IR : Detect azide stretch at ~2,100 cm⁻¹ and ester carbonyl at ~1,720 cm⁻¹ .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight and monodispersity .
Advanced Research Questions
Q. How can researchers optimize click chemistry reactions between this compound and alkyne-functionalized substrates while minimizing side reactions?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Parameter Screening : Test variables like Cu(I) catalyst concentration (0.1–1 mM), temperature (25–50°C), and reaction time (1–24 hrs). Use Taguchi orthogonal arrays to reduce experimental runs .
- Side Reaction Mitigation : Add sodium ascorbate to stabilize Cu(I) and avoid oxidation. Use inert atmospheres (N2/Ar) to prevent azide decomposition .
- Analytical Validation : Monitor conversion via HPLC (C18 column, acetonitrile/water gradient) and quantify unreacted azide via IR .
Q. What strategies resolve solubility discrepancies when using this compound in aqueous vs. organic-phase reactions?
- Methodological Answer : Address solvent compatibility through:
- Co-Solvent Systems : For aqueous reactions, use DMSO or THF (≤10% v/v) to enhance solubility. For organic phases (e.g., DCM), ensure tert-butyl ester stability by avoiding prolonged acid exposure .
- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius to assess aggregation. Adjust PEG chain length or salt concentration (e.g., 150 mM NaCl) to stabilize dispersity .
- Critical Micelle Concentration (CMC) : Determine via fluorescence spectroscopy using pyrene as a probe; adjust concentration to avoid micelle formation .
Data Contradiction and Troubleshooting
Q. How should conflicting NMR and MS data be analyzed when characterizing this compound derivatives?
- Methodological Answer : Follow a systematic approach:
- Artifact Identification : Check for residual solvents (e.g., DMSO in NMR) or matrix interference in MS (e.g., sodium adducts vs. protonated ions) .
- Cross-Validation : Compare IR azide peaks with NMR tert-butyl signals. If MS shows higher mass, consider PEG oxidation (add BHT antioxidant during synthesis) .
- Purity Reassessment : Repeat SEC/HPLC; collect fractions for orthogonal analysis (e.g., TLC vs. LC-MS) .
Q. Why might bioconjugation efficiency drop when using deprotected Azido-PEG15-COOH, and how can this be addressed?
- Methodological Answer : Common issues and solutions:
- Incomplete Deprotection : Quantify free carboxyl groups via titration (NaOH/ phenolphthalein) or NMR. Repurify with TFA/DCM if tert-butyl signals persist .
- Steric Hindrance : Use shorter PEG spacers or heterobifunctional linkers (e.g., NHS-PEG-azide) for better target accessibility .
- pH Sensitivity : Maintain reaction pH 7–8 (e.g., PBS buffer) to stabilize NHS ester intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
